molecular formula C17H15NO2 B1327456 2'-Cyano-3-(2-methoxyphenyl)propiophenone CAS No. 898769-69-2

2'-Cyano-3-(2-methoxyphenyl)propiophenone

Cat. No. B1327456
CAS RN: 898769-69-2
M. Wt: 265.31 g/mol
InChI Key: OPLKWXOQRAWVJR-UHFFFAOYSA-N
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Description

The compound 2'-Cyano-3-(2-methoxyphenyl)propiophenone is a chemical entity that has been explored in various research contexts. It is related to a family of compounds that have been synthesized and studied for their potential applications in polymer chemistry and materials science. These compounds are characterized by the presence of a cyano group and a methoxyphenyl group attached to a propiophenone backbone.

Synthesis Analysis

The synthesis of related compounds typically involves the Knoevenagel condensation reaction. For instance, trisubstituted ethylenes with alkoxy ring-substituted phenyl groups have been prepared using this method, catalyzed by piperidine, starting from ring-substituted benzaldehydes and cyanoacetates . The yields and the purity of these compounds are confirmed by various analytical techniques such as CHN analysis, FTIR, and NMR spectroscopy.

Molecular Structure Analysis

The molecular structure of compounds in this family has been elucidated using techniques like X-ray crystallography. For example, the structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, was determined to have a triclinic space group with all atoms of the pyran ring being coplanar, which is a distinctive feature compared to similar compounds .

Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, the base-catalyzed cyclization of 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile in the presence of diethyl carbonate leads to the formation of a red pigment with a novel 5H-indeno[1,2-c]isoquinoline structure. This structure can transform into a colorless form in an acidic medium, indicating interesting reactivity and potential for color-changing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied extensively. Copolymerization with styrene has been performed to create novel materials, and the resulting copolymers have been analyzed for their composition using nitrogen analysis and for their structure using FTIR and NMR . Thermal behavior is an important aspect of these materials, and it has been studied using techniques like DSC and TGA, revealing that decomposition typically occurs in two steps, with a residue forming in the first step and then decomposing in the second step at higher temperatures .

Scientific Research Applications

Optical Properties and Molecular Interactions

A study by Qing‐bao Song et al. (2015) explored the optical properties of 3-aryl-2-cyano acrylamide derivatives, including 2'-Cyano-3-(2-methoxyphenyl)propiophenone. The research highlighted how these compounds' distinct stacking modes influence their luminescence and emission properties, which could be significant for applications in optoelectronics and materials science (Qing‐bao Song et al., 2015).

Nonlinear Optical Properties

Hiroyuki Nakatani and colleagues (1992) focused on the linear and nonlinear optical properties of a similar compound, 2-cyano-3-(2-methoxyphenyl)-2-propenoic acid methyl ester. This study is relevant because it indicates the potential of such compounds in nonlinear optics and photonics due to their significant second-order nonlinear optical coefficients (Hiroyuki Nakatani et al., 1992).

Molecular Synthesis and Chemical Reactions

X. Kong and B. Tang (1998) described the synthesis of side-chain liquid crystalline polyacetylenes containing derivatives of 2'-Cyano-3-(2-methoxyphenyl)propiophenone. This work is pivotal in understanding the synthetic routes and mesomorphic properties of compounds related to 2'-Cyano-3-(2-methoxyphenyl)propiophenone, which can be applied in polymer science and material engineering (X. Kong & B. Tang, 1998).

Crystal Structure and Material Properties

Zhenfeng Zhang et al. (2011) investigated the crystal packing of compounds closely related to 2'-Cyano-3-(2-methoxyphenyl)propiophenone. Their study emphasizes the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, which are crucial for understanding the material properties and crystal structures of these compounds (Zhenfeng Zhang et al., 2011).

properties

IUPAC Name

2-[3-(2-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-17-9-5-3-6-13(17)10-11-16(19)15-8-4-2-7-14(15)12-18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLKWXOQRAWVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644164
Record name 2-[3-(2-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Cyano-3-(2-methoxyphenyl)propiophenone

CAS RN

898769-69-2
Record name 2-[3-(2-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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